N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yloxy)benzamide
CAS No.: 946351-63-9
Cat. No.: VC11973541
Molecular Formula: C21H26N2O4S
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946351-63-9 |
|---|---|
| Molecular Formula | C21H26N2O4S |
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-propan-2-yloxybenzamide |
| Standard InChI | InChI=1S/C21H26N2O4S/c1-4-28(25,26)23-13-5-6-16-7-10-18(14-20(16)23)22-21(24)17-8-11-19(12-9-17)27-15(2)3/h7-12,14-15H,4-6,13H2,1-3H3,(H,22,24) |
| Standard InChI Key | GMXPNEFUCIXOEP-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
| Canonical SMILES | CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Introduction
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yloxy)benzamide is a synthetic organic compound that belongs to the class of sulfonylated tetrahydroquinoline derivatives. Its structure and functional groups make it a candidate for various pharmacological and chemical research applications. This compound is characterized by its quinoline backbone, an ethanesulfonyl group, and a benzamide moiety substituted with a propan-2-yloxy group.
Structural Features
The compound's structure includes:
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Quinoline Core: A bicyclic aromatic system providing rigidity and electronic properties.
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Ethanesulfonyl Group: Enhances hydrophilicity and may contribute to biological interactions.
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Propan-2-yloxybenzamide Substitution: Adds steric bulk and modifies the electronic environment of the molecule.
These features collectively influence the compound's physicochemical properties and potential interactions with biological targets.
Synthesis Pathway
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yloxy)benzamide typically involves:
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Quinoline Derivative Preparation: The tetrahydroquinoline core is synthesized via catalytic hydrogenation or cyclization reactions.
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Sulfonation Reaction: Introduction of the ethanesulfonyl group using ethanesulfonyl chloride under basic conditions.
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Amide Coupling: The benzamide moiety with a propan-2-yloxy substitution is attached through amide bond formation using coupling agents like EDC or HATU.
Biological Significance
Although specific biological data for this compound is limited in the literature, structurally similar sulfonylated quinolines have been explored for:
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Antimicrobial Activity: Sulfonamides are known for their antibacterial properties.
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Anti-inflammatory Potential: Quinoline derivatives often exhibit anti-inflammatory effects.
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Enzyme Inhibition: The benzamide functionality may interact with enzymes such as kinases or proteases.
Further studies are required to confirm its pharmacological applications.
Comparative Analysis with Related Compounds
To contextualize the properties of this compound, a comparison with related derivatives is provided:
The addition of propan-2-yloxy substitution in the target compound increases molecular weight and potentially influences solubility and binding properties compared to methoxy or trifluoromethyl substitutions.
Research Applications
Potential research applications include:
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Drug Discovery: Screening for antimicrobial or anticancer activity.
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Molecular Modeling Studies: Understanding ligand-receptor interactions due to its diverse functional groups.
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Chemical Biology Tools: Investigating sulfonamide-based enzyme inhibition mechanisms.
Challenges and Future Directions
Key challenges for this compound include:
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Limited experimental data on biological activity.
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Need for optimization of synthesis routes to improve yield and scalability.
Future research could focus on:
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High-throughput screening against biological targets.
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Structural modifications to enhance activity or selectivity.
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Pharmacokinetic profiling to assess bioavailability and metabolism.
This detailed examination highlights the significance of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yloxy)benzamide as a promising candidate for further scientific exploration in medicinal chemistry and related fields.
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